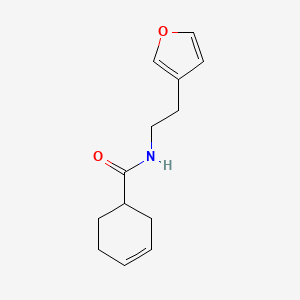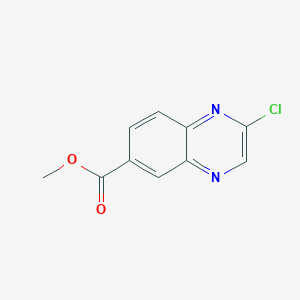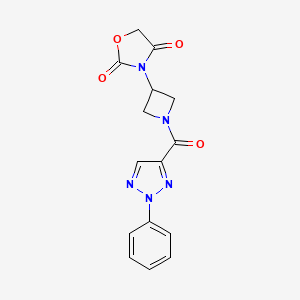![molecular formula C21H20N4O3S B2792523 3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide CAS No. 1797869-23-8](/img/structure/B2792523.png)
3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide” is a derivative of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine . It has been found to be active in preclinical mouse cancer models of prostate, breast, ovarian, lung, multiple myeloma, and brain cancers .
Synthesis Analysis
The synthesis of this compound involves proceeding from 3- (4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic and 2-methylpropanoic acids by successive reactions of chlorination, amination, and heterocyclization .Molecular Structure Analysis
The molecular structure of this compound is derived from the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core . Further structural analysis would require more specific information or computational modeling .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include chlorination, amination, and heterocyclization . More detailed reaction analysis would require specific reaction conditions and mechanisms.科学研究应用
Cancer Therapy
The pyrido[4,3-d]pyrimidine scaffold is a significant structure in medicinal chemistry, particularly in the development of cancer therapeutics . Compounds with this structure have been designed as novel CDK2 inhibitors . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. This compound’s derivatives have shown potent cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .
DNA Damage Response Modulation
The compound’s derivatives have been explored as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 plays a vital role in the DNA damage response and repair mechanisms. Inhibitors of PARP-1 can potentiate the effect of DNA-damaging agents used in cancer therapy, leading to genomic dysfunction and cell death in cancer cells. This application is particularly relevant in the context of targeted cancer therapies where the goal is to maximize the therapeutic effect while minimizing harm to healthy cells .
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their antitumor activity. The pyrano[2,3-d]pyrimidine-2,4-dione derivatives, for instance, have shown promising results as potential inhibitors against PARP-1 with high cytotoxicity against cancer cell lines . These findings suggest that the compound could serve as a lead structure for the development of new antitumor agents.
Cell Cycle Arrest
The compound has been associated with the induction of cell cycle arrest. By inhibiting CDK2, the compound can alter cell cycle progression, particularly in tumor cells. This effect can lead to apoptosis or programmed cell death, which is a desirable outcome in the treatment of cancer .
Apoptosis Induction
Further investigations into the compound’s derivatives have revealed their ability to induce apoptosis within cancer cells . Apoptosis is a form of cell death that is often defective in cancer cells, allowing them to survive and proliferate uncontrollably. By inducing apoptosis, these compounds can effectively reduce tumor growth and potentially lead to tumor regression.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of the compound’s derivatives with the active site of target proteins such as CDK2 and PARP-1 . These studies help in predicting the binding affinity and specificity of the compound, which is crucial for the rational design of more potent and selective inhibitors.
作用机制
Target of Action
Compounds with similar structures, such as 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives, have been used as starting materials for the synthesis of tetrahydropteroic acid derivatives
Mode of Action
It’s known that the pi3k/akt pathway is often overactivated in numerous cancers, and mtor kinase, a downstream mediator of the pi3k/akt pathway, can be overactivated as well
Biochemical Pathways
Compounds with similar structures have been used in the multi-step synthesis of tetrahydropteroic acid derivatives . This suggests that the compound might affect the pathways related to tetrahydropteroic acid synthesis.
Pharmacokinetics
The compound’s molecular weight is 20809 , which is within the range generally favorable for oral bioavailability. The compound is also a solid at room temperature, which could influence its absorption and distribution .
Result of Action
Compounds with similar structures have shown antibacterial activity against various strains of bacteria
Action Environment
The compound is stable at a storage temperature of 2-8°c . This suggests that temperature could be an important environmental factor influencing the compound’s stability.
属性
IUPAC Name |
N-[4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)phenyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15-3-2-4-19(11-15)29(27,28)24-18-7-5-16(6-8-18)21(26)25-10-9-20-17(13-25)12-22-14-23-20/h2-8,11-12,14,24H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEYMEURHPIBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC4=NC=NC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2792440.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2792443.png)
![N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2792445.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-bromobenzamide](/img/structure/B2792448.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2792449.png)


![N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide](/img/structure/B2792452.png)
![6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2792454.png)


![2-Methylpropyl 5-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2792460.png)

